Cas no 1341567-52-9 (3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol)

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound featuring a bromophenyl substituent linked to a 1,2,4-oxadiazole ring with a thiol functional group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine moiety enhances its utility in cross-coupling reactions, while the thiol group allows for further functionalization, such as thioether formation or metal coordination. Its rigid oxadiazole core contributes to stability and potential applications in materials science, including ligand design and pharmaceutical development. The compound is particularly useful in constructing pharmacophores or as a precursor for advanced heterocyclic frameworks.
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol structure
1341567-52-9 structure
Product name:3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
CAS No:1341567-52-9
MF:C8H5BrN2OS
MW:257.107099294662
CID:5573463
PubChem ID:62955634

3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
    • 1,2,4-Oxadiazole-5(2H)-thione, 3-(4-bromophenyl)-
    • Inchi: 1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13)
    • InChI Key: WKMNOVCSPUZASJ-UHFFFAOYSA-N
    • SMILES: O1C(=S)N=C(C2=CC=C(Br)C=C2)N1

3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-104780-1.0g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
1g
$528.0 2023-06-10
Enamine
EN300-104780-0.5g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
0.5g
$407.0 2023-10-28
TRC
B803913-10mg
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9
10mg
$ 50.00 2022-06-06
TRC
B803913-100mg
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9
100mg
$ 230.00 2022-06-06
Enamine
EN300-104780-5.0g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
5g
$1530.0 2023-06-10
Enamine
EN300-104780-1g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
1g
$528.0 2023-10-28
1PlusChem
1P019ZNR-10g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
10g
$2867.00 2023-12-22
Enamine
EN300-104780-0.1g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
0.1g
$152.0 2023-10-28
Enamine
EN300-104780-2.5g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
2.5g
$1034.0 2023-10-28
Enamine
EN300-104780-0.05g
3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol
1341567-52-9 95%
0.05g
$101.0 2023-10-28

Additional information on 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol

3-(4-Bromophenyl)-1,2,4-Oxadiazole-5-Thiol: A Comprehensive Overview

The compound 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol (CAS No. 1341567-52-9) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically the oxadiazole family, which has garnered considerable attention due to its unique electronic properties and versatility in chemical synthesis.

Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of a sulfur atom at the 5-position in this compound introduces additional functional diversity, making it a valuable building block for advanced materials. Recent studies have highlighted the role of 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol in the development of novel organic semiconductors and optoelectronic devices. Its ability to undergo various substitution reactions further enhances its utility in synthetic chemistry.

The synthesis of 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol typically involves a multi-step process that includes the formation of the oxadiazole ring followed by functionalization at specific positions. Researchers have explored various methodologies to optimize this synthesis, including microwave-assisted reactions and catalytic processes. These advancements have not only improved the yield but also opened new avenues for scaling up production for industrial applications.

One of the most promising applications of this compound lies in its use as a precursor for advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The bromine substituent at the 4-position on the phenyl ring facilitates interactions with metal ions, enabling the construction of highly ordered structures with tunable properties. Recent studies have demonstrated that incorporating 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol into MOFs can significantly enhance their gas adsorption capabilities and catalytic activity.

In addition to its role in materials science, 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol has shown potential in medicinal chemistry. Its sulfur-containing group can act as a bioisostere for other functional groups, making it a candidate for drug design. Researchers are actively investigating its pharmacokinetic properties and bioavailability to assess its suitability as a lead compound for therapeutic agents targeting various diseases.

The electronic properties of 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol make it an attractive candidate for use in organic electronics. Its ability to participate in charge transfer interactions has been leveraged in the development of organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent advancements in thin-film deposition techniques have further enhanced its performance in these devices.

From a sustainability perspective, the synthesis and application of 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol align with green chemistry principles. Efforts are being made to develop eco-friendly synthesis routes that minimize waste and reduce energy consumption. These initiatives not only enhance the environmental profile of the compound but also pave the way for its adoption in sustainable manufacturing processes.

In conclusion, 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working on cutting-edge materials and drug discovery. As ongoing research continues to uncover new possibilities for this compound, its impact on both academic and industrial sectors is expected to grow significantly.

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